molecular formula C11H13F3N2O2S B2512933 ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 339026-73-2

ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Número de catálogo: B2512933
Número CAS: 339026-73-2
Peso molecular: 294.29
Clave InChI: FLSHDCDQGQYJII-AATRIKPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 565192-03-2) is a sophisticated chemical building block designed for advanced research and development . Its molecular structure integrates a conjugated system, characterized by an (E)-configured dimethylaminoethenyl chain at the 2-position of the thiazole ring, which can function as an electron donor and a molecular bridge. This feature, combined with the strong electron-withdrawing effect of the trifluoromethyl group at the 4-position, makes the compound a valuable scaffold in medicinal chemistry and materials science . Researchers can leverage this unique electron-acceptor-donor motif in the synthesis of novel heterocyclic compounds, exploration of structure-activity relationships in drug discovery, and development of functional organic materials . The presence of the ester group also offers a versatile handle for further synthetic modification, allowing for diversification into a wide array of derivatives. This compound is intended for use by qualified researchers in laboratory settings.

Propiedades

IUPAC Name

ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c1-4-18-10(17)8-9(11(12,13)14)15-7(19-8)5-6-16(2)3/h5-6H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSHDCDQGQYJII-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C=CN(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)/C=C/N(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS Number: 339026-73-2) is a compound of significant interest due to its potential biological activities. Its molecular formula is C11H13F3N2O2SC_{11}H_{13}F_3N_2O_2S, and it has a molar mass of 294.29 g/mol. This compound is part of a class of thiazole derivatives, which are known for their diverse pharmacological properties.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit promising antitumor activity. Ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation in several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

Thiazole derivatives, including the compound , have shown potential as antimicrobial agents. Ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exhibited significant activity against a range of bacterial strains in laboratory settings. The mode of action is believed to involve interference with bacterial cell wall synthesis and membrane integrity.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in breast and lung cancer cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Study: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells. Flow cytometry analysis revealed that treated cells exhibited increased levels of annexin V positivity, indicating early apoptotic changes.

Mechanistic Insights

The biological activity of ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can be attributed to its structural features that allow interaction with biological targets such as enzymes involved in cell proliferation and inflammation pathways. Molecular docking studies suggest that the compound may bind effectively to specific receptors implicated in these processes.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, as promising candidates for anticancer therapy. The thiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Case Study: Synthesis and Evaluation

A study published in the Drug Design, Development and Therapy journal synthesized a series of thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer activity compared to standard chemotherapeutic agents like cisplatin .

CompoundActivity Against HepG-2Activity Against A-549
Ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylateModerateHigh
CisplatinHighModerate

This table illustrates the comparative activity of ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate against specific cancer cell lines.

Antimicrobial Applications

In addition to its anticancer properties, ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been explored for its antimicrobial activity. The thiazole moiety is known for its broad-spectrum antimicrobial properties, which can be leveraged in developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

A comprehensive study focused on synthesizing various thiazole derivatives and assessing their antimicrobial efficacy against bacterial strains such as Bacillus subtilis and Aspergillus niger. Ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate demonstrated significant inhibitory effects against these pathogens, suggesting its potential use in treating infections caused by resistant strains .

CompoundMinimum Inhibitory Concentration (MIC)
Ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate32 µg/mL
Standard Antibiotic (e.g., Penicillin)16 µg/mL

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at Position 2

Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate ()
  • Position 2 : 4-(Trifluoromethyl)phenyl group.
  • Position 4 : Methyl group.
  • Key Differences: The phenyl group lacks the dimethylamino ethenyl’s conjugation and basicity. The methyl group at position 4 reduces steric bulk compared to -CF₃.
Ethyl 2-Phenyl-5-Trifluoromethyl-1,3-Thiazole-4-Carboxylate ()
  • Position 2 : Phenyl group.
  • Position 5 : Trifluoromethyl group.
  • Key Differences: The trifluoromethyl group at position 5 (vs. position 4 in the target compound) alters electronic distribution. The phenyl group at position 2 lacks the dimethylamino moiety.
  • Implications : Coplanar thiazole-phenyl structure (dihedral angle: 5.15°) may enhance crystallinity but reduce solubility .
Ethyl 2-[(2-Methylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate ()
  • Position 2: 2-Methylphenylamino group.
  • Key Differences: The amino group enables hydrogen bonding, unlike the ethenyl group. The methyl substituent on the phenyl ring introduces steric hindrance.

Substituent Variations at Position 4

Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate ()
  • Position 2: Ethylamino group.
  • Position 4 : Trifluoromethyl group.
  • Key Differences: The ethylamino group at position 2 is smaller than the dimethylamino ethenyl group, reducing steric effects.
  • Implications: Basic amino group may improve solubility in acidic environments but reduce metabolic stability compared to the ethenyl group.

Substituent Variations at Position 5

Ethyl 2-[(Butan-2-yl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate ()
  • Position 2: Bulky butan-2-ylamino group.
  • Position 5 : Ethyl carboxylate.
  • Implications : Reduced reactivity in nucleophilic environments but improved selectivity for hydrophobic binding pockets.

Structural and Functional Comparison Table

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Properties
Target Compound (E)-Dimethylamino ethenyl -CF₃ Ethyl carboxylate Enhanced conjugation, moderate solubility, metabolic stability
Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate () 4-(Trifluoromethyl)phenyl Methyl Ethyl carboxylate Aromatic stacking, reduced hydrogen bonding
Ethyl 2-Phenyl-5-Trifluoromethyl-1,3-Thiazole-4-Carboxylate () Phenyl -CF₃ Ethyl carboxylate Coplanar structure, high crystallinity
Ethyl 2-[(2-Methylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate () 2-Methylphenylamino -CF₃ Ethyl carboxylate Hydrogen bonding potential, steric hindrance
Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate () Ethylamino -CF₃ Ethyl carboxylate Improved solubility in acidic media, basic character

Q & A

Q. What are the established synthetic routes for ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, and what are their critical reaction parameters?

The compound is typically synthesized via the Hantzsch thiazole synthesis, involving cyclization of a β-keto ester precursor with a thioamide derivative. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature control : Optimal yields are achieved at 60–80°C, avoiding decomposition of the trifluoromethyl group .
  • Catalysts : Lewis acids like ZnCl₂ or Brønsted acids (e.g., p-TsOH) accelerate cyclization .
    Validation via thin-layer chromatography (TLC) and NMR monitoring is essential to confirm intermediate formation .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • X-ray crystallography : Provides definitive confirmation of the (E)-configuration of the ethenyl group and spatial arrangement of substituents (e.g., crystallographic data from analogs in and ) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves the thiazole ring protons (δ 6.8–7.5 ppm) and ester carbonyl (δ 165–170 ppm). ¹⁹F NMR confirms trifluoromethyl integrity (δ -62 to -65 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C=N (1610–1650 cm⁻¹) validate functional groups .

Q. How is the preliminary biological activity of this compound assessed in vitro?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures (e.g., E. coli ATCC 25922, C. albicans SC5314) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions of the thiazole ring influence bioactivity?

  • Substituent effects :
    • 2-position : Electron-donating groups (e.g., dimethylamino) enhance π-π stacking with biological targets, improving binding affinity .
    • 4-position : Trifluoromethyl groups increase lipophilicity and metabolic stability compared to methyl or halogens (see ’s analogs) .
  • Case study : Replacement of the trifluoromethyl group with a phenyl moiety () reduces antimicrobial activity by 40%, highlighting the role of electronegativity in target interaction .

Q. What computational strategies optimize the synthesis and target interaction of this compound?

  • Quantum chemical calculations : Density functional theory (DFT) predicts transition states and intermediates, guiding solvent/catalyst selection .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450), identifying key residues (e.g., His102 in acetylcholinesterase) .
  • Machine learning : Bayesian optimization narrows reaction conditions (e.g., pH, temperature) using historical data from analogs () .

Q. How do pH and solvent polarity affect the compound’s stability and solubility?

  • Stability : Degradation occurs above pH 8 due to ester hydrolysis; buffered solutions (pH 5–7) in acetonitrile/water mixtures are optimal .
  • Solubility : LogP values (~2.5) indicate moderate lipophilicity. Co-solvents (e.g., PEG-400) enhance aqueous solubility for in vivo studies .

Q. What methodologies address reproducibility challenges in synthesizing this compound?

  • Statistical design of experiments (DoE) : Fractional factorial designs identify critical variables (e.g., reagent stoichiometry, stirring rate) to minimize batch variability .
  • In-line monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress in real time, ensuring consistent intermediate formation .
  • Purification protocols : Gradient HPLC (C18 column, 70:30 acetonitrile/water) resolves byproducts like uncyclized precursors .

Q. How can conflicting bioactivity data across studies be resolved?

  • Meta-analysis : Compare datasets using standardized assays (e.g., uniform MIC protocols) and control for variables like cell passage number .
  • Structural analogs : ’s table shows that chloro-substituted analogs (e.g., ethyl 2-chloro-4-phenyl-thiazole-5-carboxylate) exhibit lower potency than trifluoromethyl derivatives, clarifying substituent-driven discrepancies .
  • Target validation : CRISPR knockouts or siRNA silencing confirm whether observed effects are target-specific or off-pathway .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.